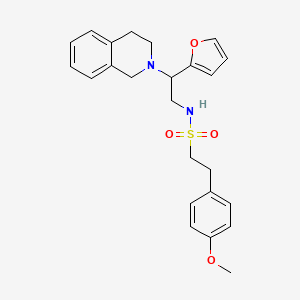

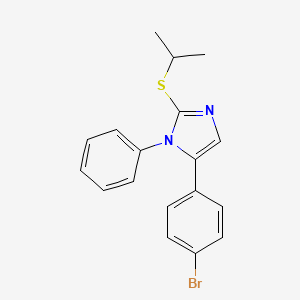

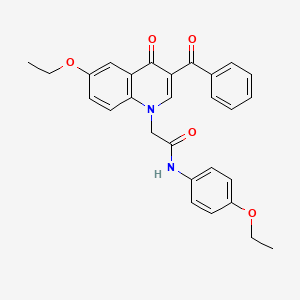

![molecular formula C14H17N3OS2 B2445760 N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 876886-49-6](/img/structure/B2445760.png)

N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

Vue d'ensemble

Description

“N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include condensation, cyclization, and methylation . These reactions lead to the formation of the pyrimidine ring and the addition of various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” can be inferred from its molecular structure and the reactions involved in its synthesis . For instance, it is a solid compound with a specific melting point .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, offering a wide range of applications in the development of new materials and pharmaceuticals. For instance, the Michael reaction has been employed to synthesize substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Dyachenko et al., 2004).

Antimicrobial and Antifungal Properties

Some derivatives have shown promising antimicrobial and antifungal activities, suggesting their potential use in developing new antibacterial and antifungal agents. This is exemplified by compounds that demonstrated moderate and selective activity against Gram-positive bacteria strains, indicating their applicability in addressing specific microbial infections (Candia et al., 2017).

Anticancer and Enzyme Inhibition

Thieno[2,3-d]pyrimidine derivatives have been explored for their potential anticancer properties and as enzyme inhibitors. For example, compounds have been synthesized as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, demonstrating significant inhibition against tumor cells in vitro, which highlights their potential in cancer therapy (Gangjee et al., 2009).

Corrosion Inhibition

In the field of materials science, thieno[2,3-d]pyrimidine derivatives have been investigated for their corrosion inhibition properties, offering potential applications in protecting metals and alloys from corrosion, which is crucial for extending the lifespan of materials in various industrial applications (Yıldırım & Cetin, 2008).

Neuroprotective Effects

Furthermore, specific derivatives have been studied for their neuroprotective effects, showcasing the potential of thieno[2,3-d]pyrimidine compounds in treating neurological disorders and contributing to the understanding of their mechanisms of action in the central nervous system (Fukuda et al., 2000).

Mécanisme D'action

While the specific mechanism of action for “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is not explicitly mentioned in the search results, pyrimidine derivatives have been found to exhibit various biological activities . For instance, some pyrimidine derivatives have shown anticancer activity .

Orientations Futures

The future directions for the research and development of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” and similar compounds could involve further exploration of their therapeutic potentials . For instance, their anticancer activity could be further investigated and optimized .

Propriétés

IUPAC Name |

N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-9-6-11-13(15-8-16-14(11)20-9)19-7-12(18)17-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICODCPFGBIGLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329999 | |

| Record name | N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49734187 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

CAS RN |

876886-49-6 | |

| Record name | N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

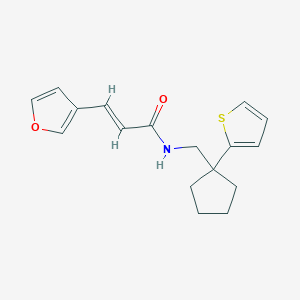

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)

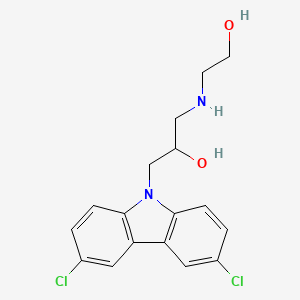

![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)

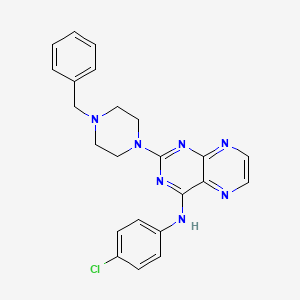

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)